Dehydrodicatechin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

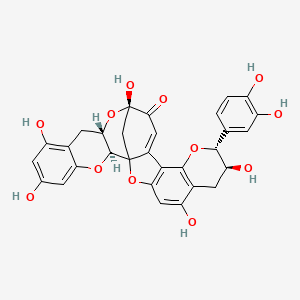

Dehydrodicatechin A is a dimeric flavonoid compound derived from the oxidation of catechin, a type of flavan-3-ol. Flavonoids are a large group of plant secondary metabolites known for their antioxidant properties. This compound is particularly interesting due to its presence in various foods and beverages, as well as its potential health benefits .

Métodos De Preparación

Dehydrodicatechin A can be synthesized through several methods, primarily involving the oxidation of catechin. One common synthetic route involves the use of silver oxide in a toluene/acetone mixture . Other methods include the use of potassium ferricyanide, phenyliodine diacetate (PIDA), and electrochemical and photocatalytic conditions . These methods have been evaluated for their efficiency in producing this compound, with silver oxide being one of the most effective reagents .

Análisis De Reacciones Químicas

Dehydrodicatechin A undergoes various chemical reactions, primarily oxidation. The oxidation of catechin to form this compound involves the formation of phenoxy radicals and quinones . Common reagents used in these reactions include silver oxide, potassium ferricyanide, and PIDA . The major product formed from these reactions is this compound itself, which can further undergo dimerization and other oxidative processes .

Aplicaciones Científicas De Investigación

Dehydrodicatechin A has several scientific research applications. In chemistry, it is used as a standard compound for identification in food matrices by high-performance liquid chromatography-mass spectrometry (HPLC-MS) methods . In biology and medicine, this compound is studied for its antioxidant properties and potential health benefits . It is also investigated in the context of food science, particularly in the analysis of polyphenol content in various foods and beverages .

Mecanismo De Acción

The mechanism of action of dehydrodicatechin A involves its antioxidant properties. The compound exerts its effects by neutralizing free radicals and preventing oxidative damage to cells . This is achieved through the formation of phenoxy radicals and quinones, which are highly reactive species that can be neutralized by intra- or intermolecular couplings . The molecular targets and pathways involved in this process include the catechol function, which is easily oxidized into an ortho-quinone .

Comparación Con Compuestos Similares

Dehydrodicatechin A is similar to other flavonoid dimers, such as dehydrodicatechin B and procyanidins . it is unique in its structure, which involves a γ-configuration . Other similar compounds include (+)-catechin and (-)-epicatechin, which are the monomeric units that undergo oxidation to form this compound . The uniqueness of this compound lies in its specific oxidative dimerization process and its distinct antioxidant properties .

Propiedades

Número CAS |

36048-23-4 |

|---|---|

Fórmula molecular |

C30H24O12 |

Peso molecular |

576.5 g/mol |

Nombre IUPAC |

(8S,9R,16S,18S,27S)-9-(3,4-dihydroxyphenyl)-5,8,16,21,23-pentahydroxy-2,10,17,26-tetraoxaheptacyclo[14.11.1.01,13.03,12.06,11.018,27.020,25]octacosa-3(12),4,6(11),13,20,22,24-heptaen-15-one |

InChI |

InChI=1S/C30H24O12/c31-12-4-17(33)13-7-23-28(39-21(13)5-12)29-10-30(38,42-23)24(37)8-15(29)25-22(41-29)9-18(34)14-6-20(36)26(40-27(14)25)11-1-2-16(32)19(35)3-11/h1-5,8-9,20,23,26,28,31-36,38H,6-7,10H2/t20-,23-,26+,28-,29?,30-/m0/s1 |

Clave InChI |

XNGZKGIFXTWBFN-FVKXOKHWSA-N |

SMILES isomérico |

C1[C@@H]([C@H](OC2=C1C(=CC3=C2C4=CC(=O)[C@@]5(CC4(O3)[C@@H]6[C@@H](O5)CC7=C(C=C(C=C7O6)O)O)O)O)C8=CC(=C(C=C8)O)O)O |

SMILES canónico |

C1C(C(OC2=C1C(=CC3=C2C4=CC(=O)C5(CC4(O3)C6C(O5)CC7=C(C=C(C=C7O6)O)O)O)O)C8=CC(=C(C=C8)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.